molecular formula C14H23N5O B13341457 (5-(Aminomethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)(4-methylpiperazin-1-yl)methanone

(5-(Aminomethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)(4-methylpiperazin-1-yl)methanone

Cat. No.: B13341457
M. Wt: 277.37 g/mol
InChI Key: WJBHZRFQSHFLOB-UHFFFAOYSA-N
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Description

(5-(Aminomethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)(4-methylpiperazin-1-yl)methanone is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of a pyrazolo[1,5-a]pyridine ring fused with a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-(Aminomethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)(4-methylpiperazin-1-yl)methanone typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, starting with a pyrazole derivative, the compound can be synthesized through a series of nucleophilic substitution and cyclization reactions. The reaction conditions often include the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as sodium hydride or potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

(5-(Aminomethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)(4-methylpiperazin-1-yl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

(5-(Aminomethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)(4-methylpiperazin-1-yl)methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of (5-(Aminomethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)(4-methylpiperazin-1-yl)methanone involves its interaction with specific molecular targets. It is believed to modulate the activity of certain enzymes or receptors, thereby influencing biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    (4-(3-Aminomethyl-phenyl)-piperidin-1-yl)-(5-phenethyl-pyridin-3-yl)-methanone: Shares a similar piperidine and pyridine structure.

    N-{5-[4-(4-Methylpiperazin-1-yl)phenyl]-1H-pyrrolo[2,3-b]pyridin-3-yl}: Contains a phenylpiperazine skeleton.

Uniqueness

What sets (5-(Aminomethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)(4-methylpiperazin-1-yl)methanone apart is its unique combination of the pyrazolo[1,5-a]pyridine and piperazine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C14H23N5O

Molecular Weight

277.37 g/mol

IUPAC Name

[5-(aminomethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl]-(4-methylpiperazin-1-yl)methanone

InChI

InChI=1S/C14H23N5O/c1-17-4-6-18(7-5-17)14(20)12-10-16-19-3-2-11(9-15)8-13(12)19/h10-11H,2-9,15H2,1H3

InChI Key

WJBHZRFQSHFLOB-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C(=O)C2=C3CC(CCN3N=C2)CN

Origin of Product

United States

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